N-(ethylcarbamothioyl)-3-methylbenzamide
Description
N-(ethylcarbamothioyl)-3-methylbenzamide is a benzamide derivative featuring a thiourea (ethylcarbamothioyl) functional group attached to the 3-methylbenzoyl core. Its molecular formula is C₁₁H₁₃N₃OS, with a molecular weight of 239.3 g/mol.
Properties
CAS No. |
816435-31-1 |
|---|---|
Molecular Formula |
C11H14N2OS |
Molecular Weight |
222.31 g/mol |
IUPAC Name |
N-(ethylcarbamothioyl)-3-methylbenzamide |
InChI |
InChI=1S/C11H14N2OS/c1-3-12-11(15)13-10(14)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H2,12,13,14,15) |
InChI Key |
ZLHVDUKFPGJAHP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NC(=O)C1=CC=CC(=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(ethylcarbamothioyl)-3-methylbenzamide typically involves the reaction of 3-methylbenzoyl chloride with ethyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
3-methylbenzoyl chloride+ethyl isothiocyanatetriethylaminethis compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of contamination and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(ethylcarbamothioyl)-3-methylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
N-(ethylcarbamothioyl)-3-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(ethylcarbamothioyl)-3-methylbenzamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Functional Group and Structural Analysis
The table below compares key structural and functional attributes of N-(ethylcarbamothioyl)-3-methylbenzamide with analogous compounds:
Physicochemical Properties
- Physical State : The thiourea group in this compound likely increases melting point (cf. DEET, a liquid) due to stronger intermolecular hydrogen bonding. Similar thiourea derivatives (e.g., 7a) are solids .
- Solubility : Thiourea derivatives exhibit mixed solubility; polar aprotic solvents (e.g., DMSO) are typically required, whereas DEET is lipid-soluble .
Stability and Reactivity
- Thiourea Stability : Prone to hydrolysis under acidic/basic conditions, contrasting with DEET’s stability. The ferrocene moiety in 3h enhances redox stability .
- Catalytic Utility : Thiourea groups facilitate metal coordination, enabling applications in transition-metal-catalyzed reactions (e.g., C–H activation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
